落叶松素

描述

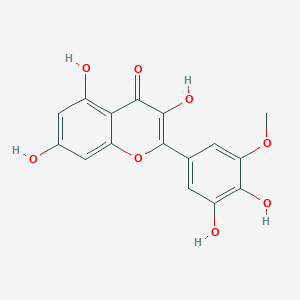

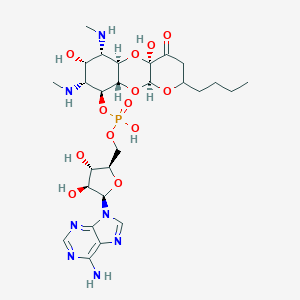

Laricitrin is an O-methylated flavonol, a type of flavonoid . It is found in red grape (absent in white grape) and in Vaccinium uliginosum (bog billberries) . It is one of the phenolic compounds present in wine .

Synthesis Analysis

Laricitrin is formed from myricetin by the action of the enzyme myricetin O-methyltransferase . It is further methylated by laricitrin 5’-O-methyltransferase into syringetin .

Molecular Structure Analysis

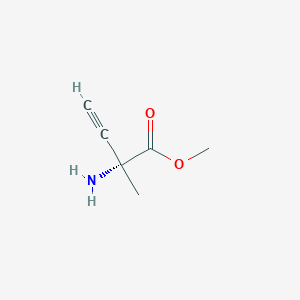

The molecular formula of Laricitrin is C16H12O8 . Its molar mass is 332.264 g/mol . The IUPAC name for Laricitrin is 2-(3,4-Dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one .

Physical And Chemical Properties Analysis

Laricitrin has a density of 1.7±0.1 g/cm^3 . Its boiling point is 667.4±55.0 °C at 760 mmHg . The vapour pressure of Laricitrin is 0.0±2.1 mmHg at 25°C .

科学研究应用

生态和化学分类学意义: 落叶松素和相关化合物有助于区分螺旋荚组中的不同分类单元,并指示沙丘的生态条件 (Bertoli Alessandra et al., 2010)。

抗癌特性: 松脂酚,一种相关化合物,通过泛素-蛋白酶体途径抑制细胞增殖并诱导人 HepG2 细胞凋亡 (Zhanjun Ma et al., 2016)。落叶松素还可改善肺癌介导的树突状细胞抑制,并增强小鼠模型中顺铂的抗癌活性 (Wei-An Chang et al., 2016)。

杀菌活性: 月桂酸,一种脂质体衍生物,对丙酸杆菌痤疮,一种与炎性痤疮相关的细菌,表现出很强的杀菌活性 (Darren Yang et al., 2009)。

多向生物活性: 落叶松素及其结构类似物,如雪松素和花青素,表现出抗氧化、抗诱变、保肝、抗糖尿病和抗脂质生成特性 (Marcelina Chmiel & Monika Stompor-Gorący, 2022)。

天然来源中的存在: 落叶松素存在于红葡萄中,浓度为 5.65% (F. Mattivi et al., 2006),作为一种新型黄酮醇,落叶松素 3-O-(6′′-乙酰)-葡萄糖苷存在于挪威云杉针叶中 (R. Slimestad & K. Hostettmann, 1996)。

治疗潜力: 杨梅素,一种与落叶松素相关的糖苷氧黄酮,在改善糖尿病肾病和其他糖尿病并发症方面显示出前景,并具有抗炎和抗伤害感受特性 (T. Dua et al., 2021; A. A. Oroojan et al., 2019; S. Qi et al., 2017; F. Meotti et al., 2006)。

无毒性和保肝: 月桂酸即使在大鼠中高剂量使用也是无毒的 (H. Khan et al., 2020),杨梅素表现出显着的保肝活性 (R. Domitrović et al., 2015)。

潜在抗精神病作用: 杨梅素在动物模型中表现出抗精神病样作用 (M. Pereira et al., 2011)。

属性

IUPAC Name |

2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYMYCCYMJIYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415210 | |

| Record name | Laricitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Laricitrin | |

CAS RN |

53472-37-0 | |

| Record name | Laricitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53472-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laricitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053472370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laricitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LARICITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQZ2DUC4C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Laricitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0126497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)

![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)

![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)

![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)

![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)